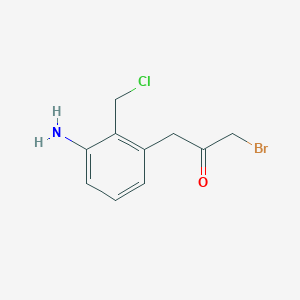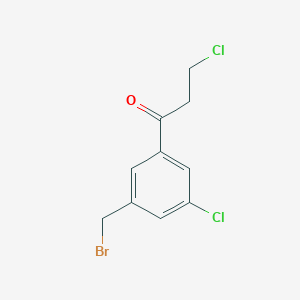![molecular formula C11H7N3 B14061820 Pyrido[2,3-F]quinoxaline CAS No. 231-21-0](/img/structure/B14061820.png)
Pyrido[2,3-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-F]quinoxaline typically involves condensation reactions of aromatic 1,2-diamino compounds with 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as the base at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino-substituted derivatives. Substitution reactions can lead to a variety of functionalized this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Pyrido[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells. The compound may also interact with other cellular targets, such as DNA and proteins, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-F]quinoxaline can be compared with other similar compounds, such as quinoxaline and pyrido[2,3-b]pyrazine. While all these compounds share a common fused ring system, this compound is unique due to its specific ring fusion pattern and the presence of additional nitrogen atoms in the ring structure . This unique structure contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Quinoxaline
- Pyrido[2,3-b]pyrazine
- Pyrido[3,4-b]pyrazine
These compounds have similar core structures but differ in their specific ring fusion patterns and substituents, leading to variations in their chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
231-21-0 |
|---|---|
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
pyrido[2,3-f]quinoxaline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-11(10(8)13-5-1)14-7-6-12-9/h1-7H |
InChI-Schlüssel |
LMKOGFPNETZZTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC=CN=C3C=C2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



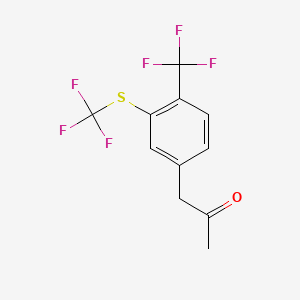
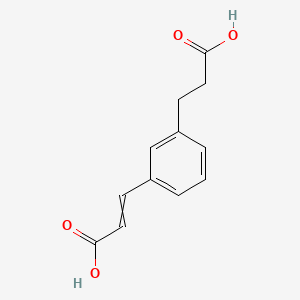
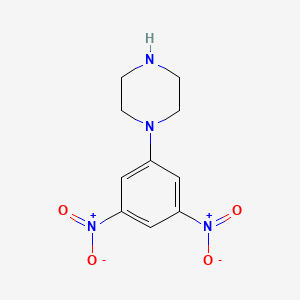
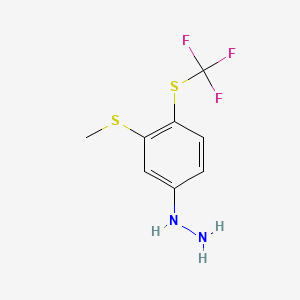

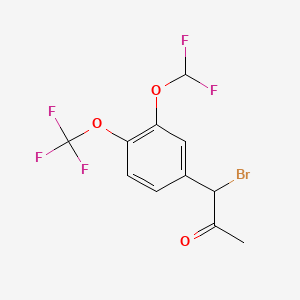
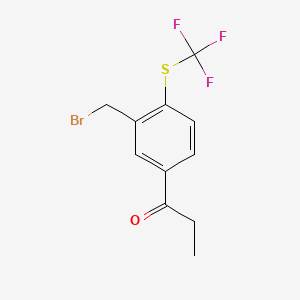
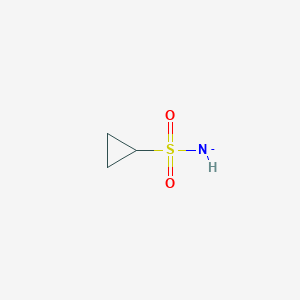
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
